molecular formula C14H18O2 B11817737 Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate

Cat. No.: B11817737
M. Wt: 218.29 g/mol
InChI Key: JKKNTQPFIIZROD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C14H18O2. It is a colorless liquid with a sweet smell and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate typically involves the reaction of 4-ethylbenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction is carried out under an inert atmosphere at a temperature of around 0-5°C. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring is known to impart unique conformational properties, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a methoxy group instead of an ethyl group.

    Ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate: Contains a chlorine atom instead of an ethyl group.

    Ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate: Contains a methyl group instead of an ethyl group.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H18O2/c1-3-10-5-7-11(8-6-10)12-9-13(12)14(15)16-4-2/h5-8,12-13H,3-4,9H2,1-2H3

InChI Key

JKKNTQPFIIZROD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC2C(=O)OCC

Origin of Product

United States

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